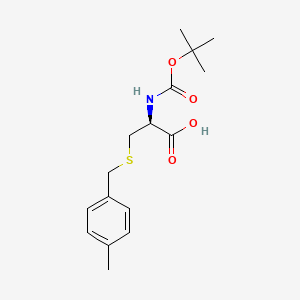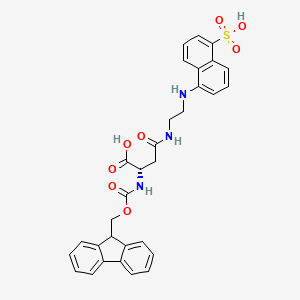
Boc-D-Cys(pMeBzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boc-D-Cys(pMeBzl)-OH, also known as Boc-D-cysteine-p-methylbenzyl ester, is a versatile and powerful building block used in the synthesis of peptides, polypeptides, and other biomolecules. It is a protected form of cysteine, a sulfur-containing amino acid found in proteins. Boc-D-Cys(pMeBzl)-OH is used as a reagent in peptide synthesis and is commonly used in the synthesis of peptides and polypeptides, as well as other biomolecules. It is also used in the synthesis of active pharmaceutical ingredients (APIs) and other drugs.
Scientific Research Applications
Peptide Synthesis
Boc-D-Cys(pMeBzl)-OH plays a crucial role in peptide synthesis, particularly in facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins. Huang and Carey (2009) discussed the preparations of Boc-Cys(S-Pyr)-OH derivatives and their applications in orthogonal coupling of unprotected peptide segments. These derivatives enable the synthesis of peptides with N-terminal Cys(S-Pyr) through efficient intramolecular acyl transfers, highlighting the utility of protected cysteine in peptide engineering (Huang & Carey, 2009).
Catalysis
Chemical Sensors
Boron-doped carbon nanotubes, related to the study of boron-containing molecules like Boc-D-Cys(pMeBzl)-OH, have been investigated for their potential as sensors for detecting cyanide compounds. Zhang, Zhang, and Liu (2006) explored boron-doped single-walled carbon nanotubes as models for sensing cyanides, demonstrating their high sensitivity to these molecules. This research suggests that boron-doped materials could serve as effective chemical sensors for environmental monitoring and safety (Zhang, Zhang, & Liu, 2006).
properties
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cys(pMeBzl)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)






